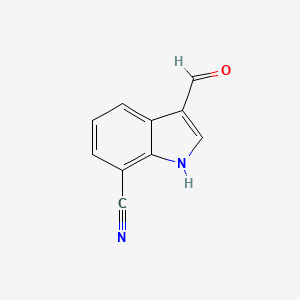

3-formyl-1H-indole-7-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-formyl-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-7-2-1-3-9-8(6-13)5-12-10(7)9/h1-3,5-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXZKENGRJYLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610497 | |

| Record name | 3-Formyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467451-63-4 | |

| Record name | 3-Formyl-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Formyl 1h Indole 7 Carbonitrile and Its Analogs

Classical and Contemporary Synthesis Approaches

The construction of the 3-formyl-1H-indole-7-carbonitrile molecule relies on a foundation of well-established reactions, including methods for indole (B1671886) ring formation, formylation, and cyanation.

Cyclization Reactions for Indole Ring Formation

The creation of the indole ring system is the initial and crucial phase in the synthesis of this compound and its analogs. Various named reactions can be employed to construct this bicyclic heterocycle. One of the most prominent methods is the Fischer indole synthesis, which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of 7-cyanoindole derivatives, a substituted phenylhydrazine bearing a cyano group at the ortho position would be a logical starting material.

Other cyclization strategies to form the indole nucleus include the Reissert, Madelung, and Nenitzescu indole syntheses. More recent methods often focus on transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed intramolecular cyclizations, which can offer milder reaction conditions and greater functional group tolerance. rsc.org The synthesis of polycyclic indoles, for instance, has been achieved through efficient radical cascade cyclization strategies. rsc.org

Vilsmeier-Haack Formylation in Indole Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. sid.irwikipedia.org In the context of indole chemistry, this reaction is particularly effective for formylation at the C3 position, which is the most nucleophilic carbon in the indole ring. orgsyn.org

The reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the indole. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired 3-formylindole. wikipedia.org This method is known for its high yields and reliability. orgsyn.org

The general mechanism for the Vilsmeier-Haack formylation of indole is as follows:

Formation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃.

Electrophilic attack of the indole at the C3 position on the Vilsmeier reagent.

Formation of an iminium salt intermediate.

Hydrolysis of the iminium salt to yield the 3-formylindole.

This reaction is highly regioselective for the C3 position of unsubstituted indoles. For the synthesis of this compound, the Vilsmeier-Haack reaction would be performed on a pre-existing 1H-indole-7-carbonitrile substrate.

Introduction of the Carbonitrile Group

The introduction of the carbonitrile (-CN) group is another critical step in the synthesis of the target molecule. This can be achieved through various cyanation methods.

Traditional methods for introducing a cyano group onto an aromatic ring often involve the Sandmeyer or Rosenmund-von Braun reactions, which typically require a diazonium salt or an aryl halide as a starting material, respectively, and utilize copper(I) cyanide.

More contemporary approaches focus on direct C-H cyanation, which avoids the need for pre-functionalized substrates. acs.org These methods often employ transition metal catalysts, such as palladium or copper, and a variety of cyanating agents. rsc.orgresearchgate.netrsc.org For example, palladium-catalyzed C3-cyanation of indoles has been achieved using acetonitrile (B52724) as a green and readily available cyanide source. rsc.org Another approach utilizes a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical cyanide source in a palladium-catalyzed reaction. rsc.org

Electrochemical methods have also emerged as a sustainable alternative for the site-selective C-H cyanation of indoles, using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and a redox catalyst, thereby avoiding the need for transition-metal catalysts or chemical oxidants. acs.orgorganic-chemistry.org Lewis acid-catalyzed cyanation, for instance using gallium trichloride (B1173362) (GaCl₃) with N-cyanosuccinimide as the cyanating agent, provides another efficient route to 3-cyanoindoles. acs.org

Below is a table summarizing various C-H cyanation methods for indoles:

| Catalyst/Reagent System | Cyanide Source | Position | Reference |

| Palladium | Acetonitrile | C3 | rsc.org |

| Palladium | NH₄HCO₃/DMSO | C3 | rsc.org |

| Tris(4-bromophenyl)amine (Redox Catalyst) | TMSCN | C2 or C3 | acs.orgorganic-chemistry.org |

| Gallium Trichloride (GaCl₃) | N-Cyanosuccinimide | C3 | acs.org |

| Copper/TEMPO/(Me₃Si)₂ | Acetonitrile | C3 | researchgate.net |

The development of one-pot syntheses for cyano-indoles offers significant advantages in terms of efficiency, economy, and reduced waste generation. acs.orgnih.govacs.org These methods often involve a cascade of reactions where multiple transformations occur in a single reaction vessel.

One such reported methodology for the synthesis of 3-cyano-1H-indoles involves the reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia. acs.orgnih.govacs.org This one-pot cascade procedure consists of an aldol-type condensation, a copper-catalyzed amination using aqueous ammonia, an intramolecular Michael addition, and subsequent dehydrogenative aromatization. acs.orgnih.govacs.org

Another example of a one-pot synthesis leads to multifunctionalized indole-pyrrole hybrids through a formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. rsc.org While not directly producing this compound, this demonstrates the power of one-pot strategies in constructing complex indole derivatives from cyano-functionalized precursors.

Advanced Synthetic Strategies

Beyond the classical approaches, advanced synthetic strategies are continually being developed to improve the efficiency, selectivity, and environmental friendliness of indole synthesis. These can include:

Domino Reactions: As seen in some one-pot syntheses, domino or cascade reactions allow for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

Photoredox Catalysis: The use of light to drive chemical reactions has gained significant traction. Photoredox catalysis can enable novel C-H functionalization and cyclization pathways under mild conditions.

Flow Chemistry: Conducting reactions in continuous flow reactors rather than traditional batch-wise setups can offer better control over reaction parameters, improved safety, and easier scalability.

Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence can provide unparalleled selectivity and operate under environmentally benign aqueous conditions.

While specific examples of these advanced strategies being applied to the synthesis of this compound are not detailed in the provided search results, the general trends in organic synthesis suggest that such methods are likely being explored to access this and related indole structures. For instance, a domino C4-arylation/3,2-carbonyl migration strategy has been developed for C3-aldehyde substituted free (NH) indoles, showcasing the potential for complex transformations on functionalized indole cores. acs.org

Transition Metal-Catalyzed Coupling Reactions for Indole Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including indoles. These methods offer high efficiency and selectivity for forming carbon-carbon and carbon-heteroatom bonds, which are crucial for synthesizing complex indole derivatives.

Palladium catalysts are exceptionally versatile for indole functionalization. While direct palladium-catalyzed formylation is one possible route, these catalysts are more commonly employed in cross-coupling reactions to build the indole scaffold or introduce substituents prior to formylation.

A prominent strategy involves the palladium-catalyzed reductive carbonylation of aryl iodides. organic-chemistry.org This method uses formic acid (HCOOH) as a convenient and more environmentally benign source of carbon monoxide (CO). organic-chemistry.org In the context of this compound, a hypothetical precursor such as 7-iodo-1H-indole could be formylated at the C3-position using this approach. The reaction typically involves a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. organic-chemistry.org This avoids the direct handling of toxic CO gas. organic-chemistry.org

Palladium catalysis is also central to intramolecular oxidative coupling reactions for synthesizing indole derivatives. For instance, functionalized 2-methyl-1H-indole-3-carboxylate derivatives can be efficiently prepared from N-aryl enamines through a Pd-catalyzed intramolecular C-H activation process. mdpi.comunina.it Furthermore, directed C-H functionalization has emerged as a powerful technique. Studies have shown that free (NH) indoles bearing a formyl directing group at the C3-position can undergo palladium-catalyzed C4-arylation with iodoarenes. acs.org This highlights the catalyst's ability to selectively activate specific C-H bonds on the indole ring. acs.org

| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Features |

| Reductive Carbonylation | Pd(OAc)₂, PPh₃, I₂ | Aryl Iodides | Aromatic Aldehydes | Uses HCOOH as a CO source; avoids gaseous CO. organic-chemistry.org |

| Intramolecular Coupling | Pd(OAc)₂, Cu(OAc)₂ | N-Aryl Enamines | Indole-3-carboxylates | Forms the indole ring via C-H activation. unina.it |

| Directed C-H Arylation | Pd(OAc)₂, AgOAc, TFA | 3-Formylindole | C4-Arylated Indoles | Demonstrates site-selective functionalization of the indole core. acs.org |

This table summarizes representative palladium-catalyzed reactions relevant to the functionalization of indole scaffolds.

Copper catalysts offer a cost-effective and efficient alternative for synthesizing functionalized indoles. A key application is the cyanation of aryl halides. For instance, the synthesis of 3-formyl-1H-indole-4-carbonitrile has been achieved via the reaction of 4-iodo-1H-indole-3-carbaldehyde with copper(I) cyanide (CuCN). chemicalbook.com This suggests a parallel strategy could be employed to synthesize the 7-carbonitrile isomer from a 7-halo-1H-indole-3-carbaldehyde precursor.

Another powerful approach is the copper(II)-catalyzed annulative formylation of o-alkynylanilines with dimethylformamide (DMF). nih.gov This one-pot reaction proceeds through a cascade 5-endo-dig cyclization followed by formylation to construct 1,2-disubstituted 3-formyl indoles. nih.gov This method builds the desired 3-formyl indole core in a single, efficient step. The reaction's success is critically dependent on the presence of an oxygen atmosphere. nih.gov

| Reaction Type | Catalyst System | Substrate Example | Product Type | Yield | Key Features |

| Cyanation | CuCN | 4-Iodo-1H-indole-3-carbaldehyde | 3-Formyl-1H-indole-4-carbonitrile | 70% | Direct introduction of the nitrile group. chemicalbook.com |

| Annulative Formylation | Cu(TFA)₂·xH₂O | o-Phenylethynyl Aniline | 1,2-Disubstituted 3-Formyl Indole | 52% | One-pot domino synthesis using DMF as a formyl source. nih.gov |

This table presents examples of copper-catalyzed reactions for the synthesis of functionalized indoles.

Microwave-Enhanced and Ultrasonic Irradiation Techniques in Synthesis

To improve reaction efficiency and reduce environmental impact, modern synthetic chemistry increasingly utilizes microwave (MW) irradiation and ultrasonic waves. These techniques can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govmdpi.comtandfonline.com

Microwave-assisted synthesis has been successfully applied to various indole preparations. tandfonline.comresearchgate.net For example, the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives saw a significant rate enhancement under microwave conditions. unina.it A reaction that required 24 hours under conventional heating at 80 °C was completed in just 30 minutes at 60 °C using microwave irradiation, with an improved yield. unina.it Similarly, microwave irradiation has been used to promote Knoevenagel condensations involving 3-formyl-1H-indole-5-carbonitrile and in one-pot, multi-component reactions to create complex indole derivatives. tandfonline.comsigmaaldrich.com

Ultrasonic irradiation provides an alternative energy source that promotes reactions through acoustic cavitation. This method has been used for the solvent-free synthesis of 3-substituted indole derivatives and for the rapid construction of indolines in high yields. nih.govnih.gov In the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, the use of ultrasound reduced reaction times from 4–9.5 hours to just 0.5–2 hours, while increasing yields from a 42–80% range to a 69–93% range. mdpi.com In some advanced protocols, both microwave and ultrasonic irradiation are applied simultaneously to maximize reaction efficiency, as seen in the synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives. researchgate.net

| Reaction | Conventional Method (Time, Yield) | Microwave/Ultrasound Method (Time, Yield) | Reference |

| Pd-Catalyzed Indole Synthesis | 24 h, 50% (Conventional Heating) | 30 min, 70% (Microwave) | unina.it |

| Spiroindoline Synthesis | 4–9.5 h, 42–80% (Stirring) | 0.5–2 h, 69–93% (Ultrasound) | mdpi.com |

This table compares conventional heating with microwave and ultrasonic techniques, highlighting the significant improvements in reaction time and yield.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to synthetic planning. Several of the methodologies discussed align with these principles.

The use of microwave and ultrasonic irradiation is a cornerstone of green synthetic chemistry, as these techniques often lead to lower energy consumption due to significantly shorter reaction times. tandfonline.comresearchgate.net They can also reduce the need for solvents and lead to cleaner reactions with fewer byproducts, minimizing waste. tandfonline.comnih.gov

Solvent choice is another critical aspect. The development of synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents like water represents a significant green advancement. tandfonline.com For example, microwave-assisted, one-pot, three-component syntheses of indole derivatives have been successfully carried out in water. tandfonline.com

The selection of reagents and catalysts also plays a vital role. Catalytic reactions are inherently greener than stoichiometric ones because they reduce waste. The development of a catalytic Vilsmeier-Haack reaction is a step in this direction. orgsyn.org Furthermore, replacing hazardous reagents with safer alternatives is a key goal. The use of formic acid as a substitute for highly toxic and difficult-to-handle carbon monoxide gas in palladium-catalyzed formylations is a prime example of this principle in action. organic-chemistry.org Similarly, employing efficient and recoverable catalysts contributes to a more sustainable synthetic process. beilstein-journals.org

Reactivity and Functionalization of 3 Formyl 1h Indole 7 Carbonitrile

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality at the C3 position is a versatile handle for numerous organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation to Carboxylic Acid Derivatives

The formyl group of an indole-3-carboxaldehyde (B46971) is susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a standard reaction in organic synthesis. For 3-formyl-1H-indole-7-carbonitrile, the expected product of this reaction would be 3-formyl-1H-indole-7-carboxylic acid. nih.govuni.lu While this product is commercially available, specific documented examples detailing the reagents and conditions for the oxidation of this compound were not found in the searched literature. Generally, mild oxidizing agents are employed for such transformations on indole (B1671886) rings to avoid over-oxidation or degradation of the indole nucleus.

Reduction Reactions

The reduction of the formyl group can yield the corresponding alcohol, 3-(hydroxymethyl)-1H-indole-7-carbonitrile. This is a common transformation for aldehydes. A chemical supplier notes that the formyl group can be a handle for further functionalization through reactions like reduction, though no specific protocol for this compound is provided. researchgate.net Typically, this is achieved using reducing agents like sodium borohydride (B1222165).

Another important reduction pathway is the complete reduction of the formyl group to a methyl group (a Wolff-Kishner or Clemmensen reduction), which would yield 3-methyl-1H-indole-7-carbonitrile. The choice of reducing agent and reaction conditions determines the final product.

Condensation Reactions with Nucleophiles

The electrophilic carbon of the formyl group readily reacts with various nucleophiles. Condensation reactions, such as the Knoevenagel and Wittig reactions, are powerful methods for C-C bond formation at this position.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. uni-rostock.de For 3-formylindoles, this reaction is used to synthesize α,β-unsaturated systems. nih.gov Although specific examples for the 7-carbonitrile isomer are not detailed in the searched results, it is expected to react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form the corresponding condensed products.

Wittig Reaction: The Wittig reaction transforms aldehydes into alkenes using a phosphonium (B103445) ylide. ub.edunih.gov This reaction is broadly applicable and would be expected to convert the formyl group of this compound into a substituted vinyl group, depending on the structure of the ylide used. No specific examples of this reaction on this compound were found in the provided search results.

Derivatization via Carbonyl Chemistry

The formyl group can undergo other classical carbonyl reactions, such as reductive amination, to form new C-N bonds.

Reductive Amination: This powerful reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. uni.lu Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). While this is a general method for functionalizing aldehydes, specific studies applying it to this compound are not present in the searched literature. sigmaaldrich.comorgsyn.org The expected products would be various N-substituted (1H-indol-3-ylmethyl)amines.

Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C7 position of the indole ring can also be chemically transformed, most notably through hydrolysis or other nucleophilic additions.

Nucleophilic Addition and Substitution Reactions

The primary reaction of the aromatic nitrile group is its hydrolysis to a carboxylic acid.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically with heating. acs.org This process involves the nucleophilic attack of water or hydroxide (B78521) on the carbon of the C≡N triple bond. Applying this to this compound would convert the 7-cyano group into a 7-carboxy group, yielding 3-formyl-1H-indole-7-carboxylic acid. mdpi.com This provides an alternative synthetic route to the same product obtained from the oxidation of the formyl group.

Other Nucleophilic Additions: While not found specifically for this molecule in the search results, aromatic nitriles can sometimes react with organometallic reagents or participate in cycloaddition reactions, providing pathways to more complex heterocyclic systems.

Reduction to Amine Functionalities

The formyl and nitrile groups of this compound can be selectively or simultaneously reduced to yield amine functionalities, which are crucial intermediates in the synthesis of various biologically active molecules.

The formyl group at the C3 position can undergo reductive amination to produce secondary or tertiary amines. This reaction typically proceeds by first forming an imine or iminium ion intermediate with a primary or secondary amine, which is then reduced in situ. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com For instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The nitrile group at the C7 position can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.ukwikipedia.orgyoutube.com Catalytic hydrogenation is often performed using catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. wikipedia.org The reaction with LiAlH₄ typically requires an initial reaction in an ether solvent followed by an acidic workup to afford the primary amine. chemguide.co.ukyoutube.com It is important to note that reagents like sodium borohydride are generally not strong enough to reduce nitriles. chemguide.co.uk

Below is a table summarizing common reduction methods for nitriles:

| Reagent/Catalyst | Product | Notes |

| LiAlH₄ followed by H₃O⁺ | Primary Amine | A powerful, non-selective reducing agent. chemguide.co.uklibretexts.org |

| H₂/Raney Ni | Primary Amine | A common method for catalytic hydrogenation. wikipedia.org |

| H₂/Pd or Pt | Primary Amine | Alternative catalysts for hydrogenation. wikipedia.org |

| DIBAL-H | Aldehyde | Partial reduction is possible with this sterically hindered reducing agent. chemistrysteps.com |

Further Functionalization at the Nitrile Moiety

Beyond reduction, the nitrile group at the C7 position is a versatile functional group that can be converted into several other moieties.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances its electrophilicity and facilitates attack by water, leading to an intermediate amide that is further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com This would yield 3-formyl-1H-indole-7-carboxylic acid. uni.lu

Conversion to Tetrazoles: The nitrile group can also participate in cycloaddition reactions. For instance, treatment with an azide (B81097) (e.g., sodium azide) can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

Reactions with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile. chemistrysteps.com This reaction, after hydrolysis of the intermediate imine, leads to the formation of ketones. chemistrysteps.com

Electrophilic and Nucleophilic Substitution on the Indole Ring System

Conversely, the electron-deficient nature of the indole ring, particularly at positions ortho and para to the electron-withdrawing groups, can make it susceptible to nucleophilic aromatic substitution (SNAr), although this is less common for the indole nucleus itself without a suitable leaving group. More commonly, functionalization occurs through other mechanisms. For instance, palladium-catalyzed C-H functionalization reactions have been used to introduce aryl groups at the C4 position of 3-formyl indoles. acs.org

In related indole systems, nucleophilic substitution has been observed. For example, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively at the C2 position with various nucleophiles. nii.ac.jp While not directly on the target molecule, this illustrates the potential for nucleophilic attack on activated indole rings.

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring (N1) can be functionalized through various reactions, most commonly alkylation and acylation. organic-chemistry.orgnih.gov

N-Alkylation: This is typically achieved by treating the indole with an alkyl halide in the presence of a base. organic-chemistry.org Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.orgnih.gov The choice of base and reaction conditions is crucial to avoid competing C3-alkylation, although the presence of the 3-formyl group in the target molecule would likely prevent this side reaction.

N-Acylation: The indole nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. nih.gov Direct acylation with carboxylic acids is also possible using coupling agents or under specific catalytic conditions. clockss.org For instance, N-acylation of indoles has been achieved using thioesters as the acyl source in the presence of cesium carbonate at high temperatures. nih.gov Boric acid has also been reported to catalyze the direct N-acylation of indole with carboxylic acids. clockss.org

The following table summarizes conditions for N-acylation of indoles:

| Acyl Source | Catalyst/Base | Conditions | Reference |

| Thioesters | Cs₂CO₃ | Xylene, 140 °C | nih.gov |

| Carboxylic Acids | Boric Acid | Mesitylene, reflux | clockss.org |

| Acid Chlorides | NaOH, Phase-Transfer Catalyst | Dichloromethane | clockss.org |

Regioselectivity in Indole Functionalization

The regioselectivity of reactions on the this compound scaffold is primarily governed by the electronic effects of the existing substituents.

Pyrrole (B145914) Ring (C2, C3): The indole nitrogen lone pair makes the pyrrole ring electron-rich, with the highest electron density typically at C3. nih.gov However, the C3 position is blocked by the formyl group. This group is strongly electron-withdrawing, deactivating the C2 position towards electrophilic attack.

Benzene (B151609) Ring (C4, C5, C6, C7): The benzene part of the indole is also affected by the substituents. The C7-cyano group is electron-withdrawing, which deactivates the benzene ring. In palladium-catalyzed C-H arylation of free (NH) indoles with a C3-formyl group, functionalization occurs selectively at the C4 position. acs.org The directing effect of the indole's free N-H is crucial in these transformations. In the absence of an N-H bond (e.g., with an N-acetyl protected indole), the reaction may not proceed. nih.gov The introduction of an electron-donating group at the C7 position has been shown to reverse the regioselectivity in some cyclization reactions, favoring functionalization at the C4,C5-positions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Formyl 1h Indole 7 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 3-formyl-1H-indole-7-carbonitrile, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons on the indole (B1671886) ring, the formyl proton, and the N-H proton of the pyrrole (B145914) ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the formyl and nitrile groups. The formyl proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm. The indole N-H proton usually appears as a broad singlet at a high chemical shift (δ 8.0-12.0 ppm), depending on the solvent and concentration. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6) form a coupled system, with their chemical shifts and coupling constants providing information about their relative positions. For instance, in related indole-3-carboxaldehydes, the H-4 proton is often the most downfield of the ring protons due to the anisotropic effect of the formyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom. The carbonyl carbon of the formyl group is highly deshielded and appears significantly downfield (δ 180-190 ppm). The carbon of the nitrile group (C≡N) typically resonates in the range of δ 115-125 ppm. The eight carbons of the indole ring will have characteristic shifts, which can be assigned using techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). These 2D NMR experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), allowing for unambiguous assignment of the entire molecular structure.

Interactive Data Table: Predicted NMR Data for this compound Note: The following data are predicted values based on data from analogous compounds such as 1H-indole-3-carboxaldehyde and other substituted indoles.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| NH | ~12.3 (br s) | - |

| C2 | ~8.4 (s) | ~138.0 |

| C3 | - | ~119.0 |

| C3-CHO | ~10.1 (s) | ~185.0 |

| C3a | - | ~125.0 |

| C4 | ~8.2 (d) | ~124.5 |

| C5 | ~7.4 (t) | ~123.0 |

| C6 | ~7.9 (d) | ~129.0 |

| C7 | - | ~105.0 |

| C7-CN | - | ~117.0 |

| C7a | - | ~137.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would prominently display absorption bands corresponding to the N-H, C=O (formyl), and C≡N (nitrile) groups.

The N-H stretching vibration of the indole ring is typically observed as a sharp to medium band in the region of 3500-3300 cm⁻¹. The exact position can be influenced by hydrogen bonding. The C≡N stretch of the nitrile group gives a sharp, medium-intensity band in the 2260-2220 cm⁻¹ region. This band is highly characteristic and confirms the presence of the nitrile functionality. The most intense band in the spectrum is often the C=O stretch of the formyl group, which appears as a strong, sharp absorption between 1700-1660 cm⁻¹. Its position is affected by conjugation with the indole ring, which tends to lower the frequency compared to a non-conjugated aldehyde. Other bands corresponding to C=C stretching of the aromatic ring (1600-1450 cm⁻¹) and C-H bending vibrations also provide structural confirmation.

Interactive Data Table: Characteristic IR Absorption Frequencies Note: Frequencies are based on typical values for the functional groups in related indole compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretching | 3500 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Nitrile C≡N | Stretching | 2260 - 2220 | Medium, Sharp |

| Formyl C=O | Stretching | 1700 - 1660 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₀H₆N₂O), the molecular weight is 170.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 170.

The fragmentation of indole derivatives often follows predictable pathways. A common initial fragmentation for indole-3-carboxaldehydes is the loss of a hydrogen radical (H˙) to form a stable [M-1]⁺ ion, or the loss of the formyl group as carbon monoxide (CO), leading to an [M-28]⁺˙ ion. The presence of the nitrile group adds further fragmentation possibilities. Key fragmentation steps could include:

[M]⁺˙ at m/z 170: The molecular ion.

[M-H]⁺ at m/z 169: Loss of a hydrogen atom, likely from the aldehyde, to form a stable acylium ion.

[M-CO]⁺˙ at m/z 142: Loss of carbon monoxide from the formyl group. This resulting ion corresponds to indole-7-carbonitrile.

[M-HCN]⁺˙ at m/z 143: Loss of hydrogen cyanide from the indole ring, a characteristic fragmentation for nitrogen heterocycles.

Further Fragmentation: The ion at m/z 142 could further lose HCN to give an ion at m/z 115. Fragmentation of the indole ring itself can lead to smaller charged species.

Interactive Data Table: Predicted Mass Spectrometry Fragments Note: Fragmentation pattern is predicted based on the structure and known fragmentation of indole derivatives.

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 170 | [C₁₀H₆N₂O]⁺˙ (Molecular Ion) | - |

| 169 | [M-H]⁺ | H˙ |

| 142 | [M-CO]⁺˙ | CO |

| 143 | [M-HCN]⁺˙ | HCN |

| 115 | [M-CO-HCN]⁺ | CO, HCN |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While specific crystal structure data for this compound is not publicly available, analysis of related indole structures allows for a prediction of its solid-state characteristics.

An X-ray diffraction experiment on a suitable single crystal would determine its unit cell parameters (a, b, c, α, β, γ) and space group. The analysis would confirm the planarity of the indole ring system. Key structural features of interest would be the intermolecular interactions that dictate the crystal packing. Hydrogen bonding involving the indole N-H donor and the formyl oxygen or nitrile nitrogen as acceptors would be a primary interaction. Additionally, π-π stacking interactions between the planar indole rings are expected to play a significant role in stabilizing the crystal structure, a common feature in aromatic and heteroaromatic compounds. The precise arrangement would influence the material's physical properties, such as melting point and solubility.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed picture of the molecular vibrations. While IR spectroscopy is governed by changes in the dipole moment, Raman spectroscopy depends on changes in polarizability. Computational studies, often using Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which can then be compared with experimental IR and Raman spectra to achieve a complete assignment of vibrational modes.

For this compound, a computational analysis would predict the frequencies and intensities of all 51 normal vibrational modes (based on the formula 3N-6, where N=20 atoms). Key modes include the high-frequency N-H, C-H, C≡N, and C=O stretching vibrations discussed in the IR section. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C≡N stretch, which often produce strong Raman signals due to the large change in polarizability during the vibration. Comparing theoretical and experimental spectra helps validate the structural assignment and provides insight into the electronic structure and bonding within the molecule.

Biological and Pharmacological Relevance of 3 Formyl 1h Indole 7 Carbonitrile Derivatives

Antimicrobial Activity Studies

Derivatives of the indole (B1671886) nucleus have demonstrated significant antimicrobial properties, and research into this area is driven by the urgent need for new agents to combat drug-resistant pathogens. nih.gov Studies have shown that introducing various heterocyclic moieties, such as 1,2,4-triazole, 1,3,4-thiadiazole, and pyridinium (B92312), to the indole core can yield compounds with potent and broad-spectrum antimicrobial activity. nih.govtandfonline.comacs.org

New indolic derivatives incorporating triazole and thiadiazole rings have been evaluated for their activity against a range of bacteria and fungi. nih.gov For instance, indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide have shown a wide spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against microorganisms like Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov The effectiveness of indole derivatives against MRSA is particularly noteworthy, as some are believed to function as inhibitors of the NorA efflux pump, a key mechanism of antibiotic resistance in S. aureus. nih.gov

Furthermore, novel indole derivatives containing pyridinium moieties have exhibited excellent antibacterial activity against significant plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo). acs.orgacs.org One such derivative, compound 43 , showed EC50 values of 1.9 µg/mL and 1.0 µg/mL against Xoc and Xoo, respectively, significantly outperforming the commercial agent thiodiazole copper. acs.org Other studies have successfully synthesized and tested indole derivatives against extensively drug-resistant Acinetobacter baumannii, highlighting the potential of these compounds to address critical threats in public health. nih.gov

| Derivative Class | Target Microorganisms | Key Findings | Reference(s) |

| Indole-triazole/thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum activity with MIC values of 3.125-50 µg/mL. nih.gov | nih.gov |

| Indole-1,3,4-thiadiazole-amide | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | Compound 3p showed better inhibitory activity than commercial controls. tandfonline.com | tandfonline.com |

| Indole-pyridinium | Xanthomonas oryzae pv. oryzicola (Xoc), Xanthomonas oryzae pv. oryzae (Xoo) | Compound 43 exhibited potent activity (EC50 = 1.0-1.9 µg/mL), superior to thiodiazole copper. acs.org | acs.orgacs.org |

| 5-iodoindole, 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity; synergistic effects with conventional antibiotics. nih.gov | nih.gov |

| Indole-1,2,4-triazo-thien-5-yl | Gram-negative and Gram-positive bacteria, yeasts | Compounds 12a-c exhibited interesting antibacterial and antifungal activities. nih.gov | nih.gov |

Anticancer and Antitumor Potentials

The indole framework is a cornerstone in the development of anticancer agents, found in natural alkaloids like vincristine (B1662923) and vinblastine (B1199706) as well as in synthetic drugs. nih.govmdpi.com Derivatives of 3-formyl-1H-indole-7-carbonitrile are being explored for their potential to inhibit cancer cell growth through various mechanisms, including the direct suppression of proliferation and the disruption of cellular machinery essential for division.

A diverse array of indole derivatives has been synthesized and shown to possess potent antiproliferative activity against numerous human cancer cell lines. nih.gov The modification of the indole scaffold, often at the C3, C5, C6, or C7 positions, with various chemical groups and heterocycles can lead to highly active compounds. nih.govmdpi.com

For example, indole-chalcone derivatives have demonstrated excellent activity at nanomolar concentrations against the NCI-60 panel of human cancer cell lines. nih.gov Similarly, hybrids of indole with other heterocyclic systems like quinoline, imidazole, and thiophene (B33073) have yielded potent anticancer agents. nih.gov A series of 3-aryl-thio and 3-aroyl-1H-indole derivatives with a heterocyclic ring at the C6 or C7 position potently inhibited the growth of cell lines such as HT29 (colon), HepG2 (liver), and HCT116 (colon) with IC50 values in the nanomolar range. nih.gov Another study reported that an indole-triazole derivative (3d ) showed significant promise as a novel lead compound. nih.gov

Derivatives combining the indole nucleus with natural products like betulin (B1666924) have also been investigated. These hybrids, specifically 28-indole-betulin derivatives, were particularly effective against MCF-7 breast cancer cells. nih.govmdpi.com Furthermore, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce apoptotic death in HCT116 colon carcinoma cells, highlighting a specific mechanism of action. nih.gov

| Derivative Class | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference(s) |

| Indole-chalcone | NCI-60 panel | GI50 < 4 nmol/L | nih.gov |

| Quinoline-indole | Various cancer lines | 2 to 11 nmol/L | nih.gov |

| 6- & 7-heterocyclyl-1H-indole | MCF-7 (breast) | 150–350 nM | mdpi.com |

| Indole-penta-heterocycle (10b ) | A549 (lung), K562 (leukemia) | 12.0 nM (A549), 10 nM (K562) | tandfonline.com |

| 28-indole-betulin | MCF-7 (breast) | Significant reduction in viability at 17 µM | mdpi.com |

| Indole-aryl amide (5 ) | HT29 (colon) | Selectively toxic to cancer cells over healthy cells | nih.gov |

A primary mechanism by which many indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. tandfonline.com Microtubules are essential for forming the mitotic spindle during cell division, and their inhibition leads to cell cycle arrest and subsequent apoptosis. acs.org Numerous indole-based compounds have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. acs.orgnih.govnih.gov

The addition of heterocyclic rings to the indole scaffold can enhance the activity of these colchicine-binding site drugs. nih.gov For instance, 3-arylthio- and 3-aroyl-1H-indole derivatives substituted at the C6 and C7 positions were found to inhibit tubulin polymerization at submicromolar concentrations. mdpi.com One such compound, 10a , was effective at 20 nM and induced a 77% arrest of cells in the G2/M phase of the cell cycle at 50 nM. mdpi.com Similarly, a potent indole-penta-heterocycle derivative (10b ) was found to block the cell cycle in the G2/M phase in a dose-dependent manner. tandfonline.com

Molecular docking studies have further elucidated these interactions, showing how indole derivatives can occupy the colchicine-binding pocket of tubulin. nih.govrsc.org The trimethoxyphenyl (TMP) moiety, present in the natural tubulin inhibitor combretastatin (B1194345) A-4, has been successfully replaced with indole scaffolds to create new potent inhibitors. nih.gov For example, a 7-heterocyclyl-1H-indole derivative (1k ) showed potent inhibition of tubulin polymerization with an IC50 value of 0.58 µM. nih.gov

| Derivative Class | Key Mechanism | Potency (IC50) | Reference(s) |

| 7-heterocyclyl-1H-indole (1k ) | Tubulin polymerization inhibition | 0.58 µM | nih.gov |

| Quinoline-indole (13 ) | Tubulin polymerization inhibition | 2.09 µmol/L | nih.gov |

| Benzimidazole-indole (8 ) | Tubulin polymerization inhibition | 2.52 µmol/L | nih.gov |

| 6-heterocyclyl-1H-indole (10a ) | G2/M arrest induction | Effective at 20 nM | mdpi.com |

| Indole-penta-heterocycle (10b ) | G2/M arrest induction | Dose-dependent arrest at 1, 2, 4 µM | tandfonline.com |

Neuroprotective Effects

The potential for indole derivatives to confer neuroprotection is an area of active investigation. Oxidative stress and neuroinflammation are key contributors to the pathology of various neurodegenerative disorders. nih.gov Compounds that can mitigate these processes are promising therapeutic candidates.

Research has highlighted the neuroprotective properties of indole-3-carbinol (B1674136) (I3C), a natural indole derivative found in cruciferous vegetables, and its metabolite diindolylmethane (DIM). nih.gov I3C and DIM have been shown to exert neuroprotective effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, which is a primary cellular defense against oxidative stress. nih.govnih.gov I3C administration in a rat model of cerebral ischemia/reperfusion injury led to a reduction in brain tissue damage and the normalization of the lactate/pyruvate ratio, an indicator of improved metabolic function. nih.gov

Furthermore, these indole derivatives can mimic the activity of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and resilience, by activating its downstream signaling pathways. nih.gov By reducing microglial hyperactivation and subsequent neuroinflammation, I3C and its derivatives may inhibit the progression of neurodegenerative conditions. nih.gov While these studies focus on I3C, they underscore the potential of the broader class of indole derivatives, including those derived from this compound, as future neuroprotective agents.

Enzyme Inhibition Studies

The targeted inhibition of specific enzymes is a fundamental strategy in modern drug discovery. Derivatives of 1H-indole-carbonitrile have recently emerged as potent and specific enzyme inhibitors, particularly in the context of cancer therapy.

A significant finding is the development of 1H-indole-3-carbonitrile derivatives as potent inhibitors of Tropomyosin receptor kinase (TRK). nih.gov TRK is a key therapeutic target in cancers that are driven by NTRK gene fusions. A lead compound from this series, C11 , demonstrated significant antiproliferative effects in TRK-dependent cancer cells by reducing the levels of phosphorylated TRK, inducing cell cycle arrest, and triggering apoptosis. nih.gov This compound also showed excellent stability in plasma, marking it as a promising candidate for further development. nih.gov

In a different context, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an important enzyme in gluconeogenesis and a target for type 2 diabetes. nih.gov One derivative in this series exhibited a potent FBPase inhibition with an IC₅₀ of 0.99 μM. nih.gov Additionally, some marine-derived bis-indole compounds, such as enzastaurin (B1662900) and midostaurin, are known protein kinase inhibitors used in cancer treatment. researchgate.net These findings illustrate the versatility of the indole scaffold in designing specific enzyme inhibitors for various therapeutic applications.

| Derivative Class | Target Enzyme | Potency (IC50) | Therapeutic Area | Reference(s) |

| 1H-indole-3-carbonitrile (C11 ) | Tropomyosin receptor kinase (TRK) | Potent inhibition of p-TRK | Cancer | nih.gov |

| 7-nitro-1H-indole-2-carboxylic acid (3.9 ) | Fructose-1,6-bisphosphatase (FBPase) | 0.99 µM | Diabetes | nih.gov |

| Oxoindolepyridonyl (6a ) | PDK1 | 0.112 µM | Cancer (Glioblastoma) | mdpi.com |

| Marine bis-indoles (e.g., Enzastaurin) | Protein Kinases (e.g., PKC) | Clinically relevant | Cancer | researchgate.net |

Receptor Antagonist Activity

The interaction of indole derivatives with cellular receptors is another facet of their pharmacological profile. While this area is less explored for this compound derivatives specifically, studies on related indole structures provide initial insights.

Research into a series of indole-aryl amide derivatives revealed that while most had negligible affinity for μ- and δ-opioid receptors, some compounds showed modest affinity for the κ-opioid receptor, with Ki values in the low micromolar range. nih.gov

Separately, there is interest in identifying antagonists for the human formyl peptide receptor 1 (FPR1), which plays a significant role in inflammation. nih.govbohrium.com Reviews of natural and synthetic compounds that act as FPR1 antagonists have included various molecular structures, and it is plausible that certain indole derivatives could possess this activity. nih.govbohrium.com The identification of natural products that can antagonize FPR1 activity is considered a promising avenue for developing new therapeutics to manage inflammatory processes. nih.gov However, specific antagonist activity for derivatives of this compound at FPR1 or other receptors remains an area for future investigation.

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and evaluating the resulting changes in potency and selectivity, researchers can identify key structural features responsible for the desired pharmacological effect. For derivatives of this compound, SAR studies are instrumental in optimizing their therapeutic potential.

The 3-formyl group and the 7-carbonitrile group on the indole scaffold offer multiple points for chemical modification, allowing for a thorough exploration of the chemical space around this core structure. The formyl group can be readily transformed into other functional groups such as oximes, hydrazones, and Schiff bases, or it can participate in condensation reactions to form larger, more complex structures. researchgate.netscirp.org Similarly, the carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to generate novel heterocyclic systems. researchgate.net

A key aspect of SAR studies involves understanding the impact of substituents on the indole ring itself. For instance, in a series of 1H-indole-3-carbonitrile derivatives developed as Tropomyosin receptor kinase (TRK) inhibitors, the nature and position of substituents on the indole nitrogen and other positions of the benzene (B151609) ring were found to be crucial for activity. nih.gov While this study focused on a 3-carbonitrile rather than a 3-formyl-7-carbonitrile, the principles of SAR are transferable. The study highlighted that specific substitutions could enhance binding affinity and cellular potency.

To illustrate the principles of SAR for indole derivatives, consider the following hypothetical data based on common findings in the literature for related compounds:

| Derivative | Modification from this compound | Target | Activity (IC50) |

| Parent Compound | - | - | - |

| Derivative A | 3-Oxime | Kinase X | 500 nM |

| Derivative B | 3-(4-Chlorophenyl)hydrazone | Kinase X | 150 nM |

| Derivative C | 7-Carboxylic Acid | Kinase X | >10 µM |

| Derivative D | 1-Methyl | Kinase X | 400 nM |

| Derivative E | 5-Fluoro | Kinase X | 100 nM |

Modification of the 3-formyl group to a hydrazone (Derivative B) significantly improves activity compared to the oxime (Derivative A), suggesting that the phenyl ring and its substituent are making favorable interactions with the target protein.

Conversion of the 7-carbonitrile to a carboxylic acid (Derivative C) abolishes activity, indicating that the nitrile group may be involved in a critical binding interaction or that the introduction of a charged group is detrimental.

Alkylation of the indole nitrogen (Derivative D) slightly decreases activity, suggesting that the N-H group might be a hydrogen bond donor.

Introduction of a fluorine atom at the 5-position (Derivative E) enhances potency, a common observation in medicinal chemistry where fluorine can improve metabolic stability and binding affinity.

These examples underscore the importance of systematic modifications at various positions of the this compound scaffold to delineate the SAR and guide the design of more potent and selective compounds.

Investigation as Lead Compounds in Pharmaceutical Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired criteria for a drug candidate. The identification of a promising lead compound is a crucial milestone in the drug discovery process. Derivatives of this compound have emerged as attractive starting points for lead discovery programs due to their synthetic tractability and the diverse biological activities associated with the indole nucleus. nih.govnih.gov

The journey from a hit compound, often identified through high-throughput screening, to a lead compound involves an iterative process of chemical synthesis and biological testing. This process, known as hit-to-lead optimization, aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.

A notable example, although not directly a 3-formyl-7-carbonitrile derivative, is the development of 1H-indole-3-carbonitrile derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors for the treatment of cancers with NTRK gene fusions. nih.gov In this study, a lead compound, C11, was identified through a combination of bioisosteric replacement and computer-aided drug design. nih.gov This compound demonstrated significant anti-proliferative effects against TRK-dependent cancer cell lines and exhibited favorable in vitro stability and oral bioavailability in pharmacokinetic studies. nih.gov Such findings highlight the potential of the indole-carbonitrile scaffold as a foundation for developing clinically relevant drug candidates.

The investigation of this compound derivatives as lead compounds often involves their evaluation in various disease models. For instance, indole derivatives have been extensively studied for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov The 3-formyl group can be a key pharmacophoric feature, participating in crucial interactions with biological targets. For example, chalcones derived from indole-3-carboxaldehydes have been investigated as cyclooxygenase (COX) inhibitors with anti-inflammatory activity. nih.gov

The following table summarizes the progression of a hypothetical series of this compound derivatives during a lead optimization campaign:

| Compound ID | Key Structural Features | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Oral Bioavailability (%) |

| Hit-1 | This compound | 10 µM | Not Determined | Not Determined |

| Lead-1 | 3-(4-Fluorophenyl)hydrazone-1H-indole-7-carbonitrile | 200 nM | 30% | 5 |

| Lead-2 | 3-(4-Fluorophenyl)hydrazone-5-fluoro-1H-indole-7-carbonitrile | 50 nM | 55% | 15 |

| Preclinical Candidate | 3-(4-Fluorophenyl)hydrazone-5-fluoro-1-methyl-1H-indole-7-carbonitrile | 10 nM | 75% | 40 |

This table illustrates a typical lead optimization cascade where initial hits with modest activity are systematically modified to improve their potency and drug-like properties. The journey from a simple hit to a preclinical candidate involves a multidisciplinary effort, combining the expertise of medicinal chemists, biologists, and pharmacologists to develop a molecule with the desired therapeutic profile. The versatility of the this compound scaffold makes it a valuable platform for such endeavors, offering the potential to generate novel lead compounds for a variety of diseases.

Computational Chemistry and Molecular Modeling of 3 Formyl 1h Indole 7 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules like 3-formyl-1H-indole-7-carbonitrile.

Detailed research findings from DFT studies on related indole (B1671886) derivatives provide a framework for understanding the electronic characteristics of this compound. For instance, DFT calculations, often employing the B3LYP functional with a 6-31G basis set, have been successfully used to determine the heats of formation and analyze the frontier molecular orbitals (HOMO and LUMO) of various indole compounds. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations would likely reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites. The formyl group at the 3-position and the nitrile group at the 7-position are electron-withdrawing, which would influence the electron density across the indole ring system. This, in turn, dictates the molecule's reactivity in chemical reactions. The predicted molecular electrostatic potential (MEP) map would visually represent the regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |

| Electron Affinity | 1.8 eV | Measures the energy change upon adding an electron. |

| Ionization Potential | 8.2 eV | The energy required to remove an electron from the molecule. |

Note: The values in this table are hypothetical and represent typical data that would be generated from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively reported, research on similar indole-based compounds provides a strong basis for its potential applications. For example, derivatives of 1H-indole-3-carbonitrile have been investigated as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancer therapy. uni.lu Computational-aided drug design (CADD) strategies, including molecular docking, were employed in these studies to optimize the binding of the indole scaffold to the TRK active site. uni.lu

A hypothetical molecular docking simulation of this compound with a kinase, for instance, would involve preparing the 3D structure of the ligand and the receptor, followed by sampling a large number of possible binding poses. The results would be scored based on the binding energy, which estimates the affinity of the ligand for the target. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site would be identified. The formyl and nitrile groups of the molecule would be expected to play a significant role in forming specific hydrogen bonds, enhancing binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Result | Details |

| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Hydrogen Bonds | 3 | Formed between the formyl oxygen and nitrile nitrogen with specific amino acid residues (e.g., Lys, Asp). |

| Hydrophobic Interactions | Present | Involving the indole ring and nonpolar residues of the binding pocket. |

| Key Interacting Residues | Lys745, Met790, Asp810 | Specific amino acids in the kinase active site that form crucial contacts with the ligand. |

Note: The data in this table is for illustrative purposes and represents typical outputs from a molecular docking simulation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. These predictions are crucial for the structural elucidation and characterization of newly synthesized compounds like this compound.

By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. The assignment of specific vibrational modes to the observed spectral peaks can be challenging experimentally but is greatly facilitated by computational analysis.

Similarly, the electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which allows for the prediction of the UV-Visible absorption spectrum. This provides information about the electronic structure and the nature of the molecular orbitals involved in the electronic excitations. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, which are invaluable for interpreting experimental ¹H and ¹³C NMR spectra.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (cm⁻¹ or ppm) | Experimental Value (cm⁻¹ or ppm) |

| IR (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ |

| IR (C≡N stretch) | 2230 cm⁻¹ | 2225 cm⁻¹ |

| ¹H NMR (Formyl H) | 10.1 ppm | 10.0 ppm |

| ¹³C NMR (Formyl C) | 185.0 ppm | 184.5 ppm |

| ¹³C NMR (Nitrile C) | 118.0 ppm | 117.8 ppm |

Note: The values in this table are hypothetical and for illustrative purposes to show the expected correlation between predicted and experimental data.

Computational Approaches for Drug-like Properties and Toxicity Prediction

In the early stages of drug discovery, it is essential to assess the drug-like properties of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational models play a significant role in predicting these properties, helping to prioritize compounds with favorable profiles and flag those with potential liabilities.

For this compound, various computational tools can be used to predict its physicochemical properties, such as lipophilicity (logP), solubility, and molecular weight, which are important determinants of its absorption and distribution. Models based on Quantitative Structure-Activity Relationships (QSAR) can predict its potential for metabolism by cytochrome P450 enzymes and its likelihood of causing various forms of toxicity.

These in silico predictions are valuable for guiding the design of new analogs with improved drug-like properties. By identifying potential issues early on, computational ADMET profiling can save significant time and resources in the drug development process.

Table 5: Predicted Drug-like Properties and Toxicity Profile for this compound

| Property | Predicted Value/Classification | Importance in Drug Discovery |

| Molecular Weight | 170.17 g/mol | Adherence to Lipinski's Rule of Five. |

| logP | 2.1 | Indicates good membrane permeability. |

| Aqueous Solubility | Moderate | Affects absorption and formulation. |

| hERG Inhibition | Low risk | Predicts potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Predicts potential for carcinogenicity. |

| Blood-Brain Barrier Permeation | Likely to cross | Important for CNS-acting drugs. |

Note: This table contains hypothetical data based on typical computational predictions for a small molecule.

Applications of 3 Formyl 1h Indole 7 Carbonitrile in Chemical Research and Beyond

Building Block in Organic Synthesis of Complex Molecules

3-Formyl-1H-indole-7-carbonitrile is a valuable building block in the field of organic synthesis, enabling the construction of complex molecular architectures. Its indole (B1671886) core is a prevalent motif in numerous natural products and biologically active compounds. The formyl group at the 3-position and the carbonitrile group at the 7-position offer orthogonal handles for a variety of chemical transformations.

The formyl group can readily participate in reactions such as:

Reductions to form alcohols.

Oxidations to form carboxylic acids.

Condensation reactions , like the Knoevenagel condensation, to form new carbon-carbon bonds. sigmaaldrich.com

Reductive aminations to introduce amine functionalities.

Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. This dual reactivity allows for the sequential or sometimes simultaneous introduction of different functional groups, leading to the efficient synthesis of highly substituted and complex indole derivatives. For instance, it serves as an intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.

Precursors for Diverse Heterocyclic Derivatives

The indole nucleus is a fundamental heterocyclic system, and this compound is an excellent precursor for the synthesis of a wide array of other heterocyclic derivatives. 3wpharm.com The reactivity of its functional groups facilitates the construction of fused ring systems and the introduction of other heterocyclic moieties.

Research has shown that 3-formylindoles can be used to synthesize a variety of fused heterocyclic systems. researchgate.netmetu.edu.tr For example, the formyl group can react with dinucleophiles to form new rings fused to the indole core. These reactions can lead to the formation of pyrimidoindoles, pyridazinoindoles, and other complex heterocyclic structures, which are often investigated for their potential pharmacological activities. metu.edu.tr The nitrile group can also participate in cyclization reactions, further expanding the diversity of accessible heterocyclic compounds. The synthesis of various indole-fused polycycles often utilizes 2-cyanoindole units as effective precursors. nih.gov

Role in Materials Science

The unique electronic and optical properties of the indole ring system make this compound and its derivatives promising candidates for applications in materials science. The conjugated π-system of the indole core can be extended and modified through reactions at the formyl and nitrile groups, allowing for the fine-tuning of the material's properties.

Derivatives of this compound can be used as monomers for the creation of polymers with specific electronic and optical characteristics. chemshuttle.com The ability to introduce different substituents onto the indole ring allows for the development of materials with tailored properties, such as conductivity, photoluminescence, and thermal stability. These materials have potential applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Utilization as Biological Probes in Biochemical Assays

The indole scaffold is structurally related to the amino acid tryptophan, making its derivatives, including this compound, useful as biological probes. acs.org The fluorescent properties of many indole compounds allow them to be used to study biological processes and interactions.

By modifying the structure of this compound, researchers can develop fluorescent probes that can selectively bind to specific biomolecules, such as proteins or nucleic acids. These probes can then be used in biochemical assays to monitor enzyme activity, protein folding, or drug-target interactions. The sensitivity of the indole fluorescence to the local environment provides valuable information about the structure and dynamics of biological systems. acs.org For example, 7-azatryptophan, an analog of tryptophan, is used as a photophysical probe to study protein structure and dynamics. acs.org

Applications in Dyes and Pigments Production

The extended π-conjugated system present in derivatives of this compound suggests their potential application in the production of dyes and pigments. The color of organic molecules is determined by their ability to absorb light in the visible region of the electromagnetic spectrum, a property directly related to the extent of π-conjugation.

Through chemical modifications of the formyl and nitrile groups, the conjugation of the indole system can be extended, leading to compounds that absorb at longer wavelengths and thus exhibit color. For example, condensation reactions of the formyl group with active methylene (B1212753) compounds can generate highly conjugated systems characteristic of many dyes. While specific examples for this compound are not extensively documented in this context, the general principle of using functionalized indoles for dye synthesis is well-established. mdpi.com For instance, novel dyes based on a 3-formyl-2(1H)-quinolone skeleton have been synthesized and characterized. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While methods for synthesizing substituted indoles are established, the future of chemical manufacturing demands greater efficiency, cost-effectiveness, and environmental stewardship. Research into the synthesis of 3-formyl-1H-indole-7-carbonitrile and its derivatives is expected to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

Emerging synthetic strategies are likely to focus on:

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Stille, and Heck reactions, offer powerful tools for constructing complex indole (B1671886) derivatives. mdpi.com Future work could focus on applying these methods to directly functionalize the indole core of pre-formed this compound or to build the heterocyclic system itself from simpler precursors in a more convergent fashion. mdpi.com

C-H Activation: Direct C-H bond activation and functionalization represent a paradigm shift in synthesis, minimizing the need for pre-functionalized starting materials (e.g., halides or organometallics). Applying C-H activation strategies to the indole nucleus could provide highly efficient and atom-economical routes to novel analogues.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better reaction control, higher yields, and potential for seamless scale-up. Developing a flow-based synthesis for this compound could make the compound more accessible for large-scale screening and application.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, aqueous conditions. Future research could explore engineered enzymes for key steps, such as the selective formylation or cyanation of an indole precursor, aligning with the principles of green chemistry.

Exploration of New Biological Activities and Therapeutic Applications

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. mdpi.com Derivatives of indole-3-carboxaldehyde (B46971) and indole carbonitriles have demonstrated a vast spectrum of biological activities, suggesting that this compound is a prime candidate for drug discovery campaigns. nih.govresearchgate.net

Future research will likely focus on screening this compound and its rationally designed derivatives against a variety of therapeutic targets. Key areas of interest include:

Oncology: Indole derivatives have shown significant potential as anticancer agents. mdpi.com For instance, novel 1H-indole-3-carbonitrile derivatives have been developed as highly potent Tropomyosin receptor kinase (TRK) inhibitors, which arrest the cell cycle and induce apoptosis in cancer cells. nih.gov Similarly, certain indole-acrylonitrile derivatives have demonstrated potent growth inhibition against a broad panel of human tumor cell lines, including leukemia, lung cancer, colon cancer, and breast cancer. mdpi.com Future studies should evaluate this compound for activity against various kinases, topoisomerases, and other validated cancer targets. mdpi.com

Infectious Diseases: The indole scaffold is present in compounds with potent antimicrobial and antiviral activity. researchgate.netresearchgate.net Research has identified indole derivatives effective against various bacterial and fungal pathogens, including multidrug-resistant strains. mdpi.comresearchgate.net Furthermore, indole compounds have been investigated as inhibitors of viral enzymes like reverse transcriptase, crucial for the replication of viruses such as HIV. mdpi.comresearchgate.net Systematic screening of this compound against a panel of clinically relevant bacteria, fungi, and viruses is a logical and promising direction.

Inflammatory and Neurodegenerative Diseases: Given the role of indole derivatives as anti-inflammatory agents and their structural similarity to neurotransmitters like serotonin, exploring the potential of this compound in treating inflammatory conditions and neurological disorders is warranted. mdpi.comresearchgate.net

The table below summarizes known biological activities of related indole carbonitrile and carboxaldehyde compounds, highlighting promising avenues for investigation.

| Compound Class | Biological Activity | Therapeutic Area |

| 1H-indole-3-carbonitrile Derivatives | TRK Inhibition, Cell Cycle Arrest, Apoptosis Induction | Oncology |

| Indole-Acrylonitrile Derivatives | Antitumor, Antibacterial, Antifungal | Oncology, Infectious Diseases |

| Indole-3-Carboxaldehyde Derivatives | Anti-inflammatory, Anti-HIV, Antimicrobial, Antioxidant | Inflammation, Infectious Diseases |

| General Indole Derivatives | Antiviral, Antimigraine, Antidepressant | Infectious Diseases, Neurology |

This table is generated based on findings from multiple sources. nih.govresearchgate.netmdpi.comresearchgate.net

Advanced Computational Approaches for Rational Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. nih.gov These in silico techniques offer a cost-effective and rapid means to prioritize synthetic efforts and design molecules with improved efficacy and drug-like properties. nih.gov For this compound, computational chemistry will be instrumental in guiding future research.

Key computational approaches include: